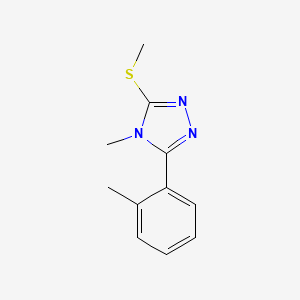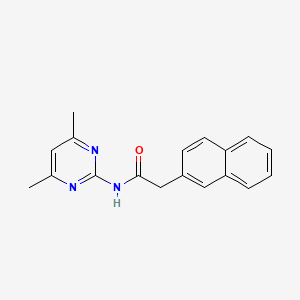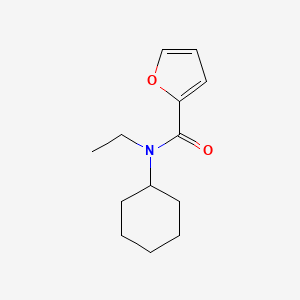
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole, also known as MMT, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. MMT is a member of the triazole family and has a molecular formula of C10H12N4S.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole may exert its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have minimal toxicity and has been used in in vivo studies without causing any adverse effects. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have antioxidant properties and has been shown to protect against oxidative stress-induced damage. In addition, 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole in lab experiments is its versatility. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be easily synthesized and can be used in a variety of research areas, including medicinal chemistry, coordination chemistry, and biochemistry. However, one of the limitations of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is its limited solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
For the use of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole include the development of novel derivatives and the exploration of its potential therapeutic applications.
Synthesemethoden
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be synthesized by reacting 2-amino-4-methylthiazole with 2-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The product is then treated with sulfur to obtain 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole. The synthesis of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been extensively used in scientific research due to its unique properties. It has been shown to have antifungal, antibacterial, and antitumor activities. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has also been used as a ligand in coordination chemistry and in the synthesis of metal complexes. In addition, 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been used as a building block in the synthesis of novel triazole derivatives.
Eigenschaften
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-6-4-5-7-9(8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKGGUKXCGUENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)



![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)






![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)

